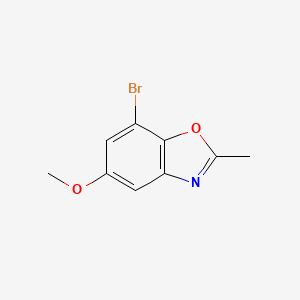

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Description

BenchChem offers high-quality 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-5-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVBUFVVDHHJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates its chemical identity, including its definitive CAS Number, molecular structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the chemical logic behind the strategic selection of precursors and reaction conditions. Furthermore, this guide offers a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with expert analysis of expected spectral features. Potential applications in drug discovery are explored, drawing from the extensive biological activities exhibited by the benzoxazole scaffold. Finally, a rigorous safety and handling protocol is outlined to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a substituted benzoxazole, a class of bicyclic heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3][4] The definitive identification of this compound is crucial for regulatory compliance, procurement, and scientific communication.

| Property | Value | Source |

| Chemical Name | 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether | - |

| CAS Number | 1092352-82-3 | [5] |

| Molecular Formula | C₉H₈BrNO₂ | [5] |

| Molecular Weight | 242.07 g/mol | [5] |

| PubChem CID | 30772185 | [5] |

| Predicted XLogP3 | 3.2 | PubChem |

| Appearance | Predicted to be a solid at room temperature | - |

Synthesis and Mechanistic Insights

The synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether can be strategically approached through a two-step process, commencing with the bromination of a commercially available substituted phenol, followed by the cyclization to form the benzoxazole ring. This methodology is designed for efficiency and control over the final product's substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves disconnecting the benzoxazole ring to reveal a substituted o-aminophenol precursor. This precursor, in turn, can be derived from a more readily available methoxyphenol.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Bromination of 3-Methoxyphenol to yield 2-Bromo-5-methoxyphenol

The initial step involves the regioselective bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing. To achieve bromination at the 2-position, a mild and selective brominating agent is required.

-

Materials: 3-Methoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

-

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether from a conceptual 2-Amino-6-bromo-4-methoxyphenol precursor

This step involves the formation of the benzoxazole ring via the condensation of an ortho-aminophenol with acetic anhydride.[6][7][8][9][10] Acetic anhydride serves as the source of the C2-methyl group and also acts as a dehydrating agent to facilitate the cyclization.

-

Materials: Conceptual 2-Amino-6-bromo-4-methoxyphenol, Acetic Anhydride.

-

Procedure:

-

Combine the 2-Amino-6-bromo-4-methoxyphenol precursor (1 equivalent) and acetic anhydride (2-3 equivalents) in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess acetic acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether.

-

Caption: Proposed synthetic workflow.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group at the C2 position.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | Singlet | 1H | H-4 | Aromatic proton deshielded by the adjacent bromine atom. |

| ~7.1 | Singlet | 1H | H-6 | Aromatic proton influenced by the methoxy group. |

| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~2.6 | Singlet | 3H | -CH₃ | Characteristic chemical shift for a methyl group at the C2 position of a benzoxazole ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 | Deshielded carbon of the oxazole ring, doubly bonded to nitrogen and singly to oxygen. |

| ~150 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~148 | C-3a | Aromatic carbon at the ring junction, adjacent to oxygen. |

| ~142 | C-7a | Aromatic carbon at the ring junction, adjacent to nitrogen. |

| ~115 | C-6 | Aromatic carbon ortho to the methoxy group. |

| ~112 | C-4 | Aromatic carbon meta to the methoxy group. |

| ~100 | C-7 | Aromatic carbon bearing the bromine atom, shielded by the halogen. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~15 | -CH₃ | Aliphatic carbon of the C2-methyl group. |

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

Potential Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3][4] While specific studies on 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether are limited, its structural features suggest potential for investigation in several therapeutic areas:

-

Antimicrobial Agents: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[4] The presence of the bromine atom may enhance lipophilicity, potentially improving cell membrane penetration.

-

Anticancer Agents: Substituted benzoxazoles have been investigated as inhibitors of various kinases and other cancer-related targets.[2]

-

Anti-inflammatory and Analgesic Agents: The benzoxazole nucleus is found in compounds with anti-inflammatory and analgesic effects.[4]

-

CNS-Active Agents: Certain benzoxazole derivatives have shown activity as modulators of central nervous system targets.

Further biological evaluation of this compound is warranted to explore its potential as a lead structure in drug discovery programs.

Safety and Handling

As a halogenated aromatic ether, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

-

-

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and incompatible materials.

-

Avoid the formation of dust and aerosols.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

-

References

-

Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 2-methylbenzoxazole - PrepChem.com. Available at: [Link]

-

Synthesis of 2-methylbenzoxazoles directly from N -phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02566A. Available at: [Link]

-

Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF - ResearchGate. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available at: [Link]

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. Available at: [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]

-

Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. Available at: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. Available at: [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

-

Synthesis of Acetaminophen. Available at: [Link]

-

2-Methyl-1,3-benzoxazole-4-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review | Semantic Scholar. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF. Available at: [Link]

-

(PDF) Biologically active Benzoxazole: A comprehensive review - ResearchGate. Available at: [Link]

-

5 - Chemical Hazards - EHSO Manual 2025-2026. Available at: [Link]

-

Proton NMR Table - MSU chemistry. Available at: [Link]

- US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents.

-

Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? - Quora. Available at: [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]

-

2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Supplementary Information - Beilstein Journals. Available at: [Link]

-

Scheme 2: The reaction of 4-aminophenol, 1, with acetic anhydride, 2,... - ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.. Available at: [Link]

-

2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Available at: [Link]

-

Ethers | Health & Safety | Health and Safety Department. Available at: [Link]

-

Ethers - Handling and control of exposure - Web pdf template. Available at: [Link]

-

Use of Ether - Environment, Health & Safety. Available at: [Link]

-

7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one - Abosyn. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. rene.souty.free.fr [rene.souty.free.fr]

- 8. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Proton NMR Table [www2.chemistry.msu.edu]

- 14. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. web.pdx.edu [web.pdx.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (CAS No: 1092352-82-3), a molecule with potential as a building block in drug discovery and materials science. For professionals in these fields, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical prerequisite for predicting its behavior, from reaction kinetics to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[3][4] This document provides an in-depth analysis of the key physicochemical parameters of this compound, including its structural features, solubility, lipophilicity (LogP), and ionization constant (pKa). As explicit experimental data for this specific molecule is not widely published, this guide synthesizes theoretical knowledge with field-proven, detailed experimental protocols to empower researchers to perform a comprehensive characterization.

Molecular Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous identification and structural confirmation of the target compound. The title compound is a substituted benzoxazole, a heterocyclic aromatic molecule formed by the fusion of a benzene ring and an oxazole ring.[1]

Core Identifiers

A summary of the essential identification data for 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is presented below.

| Property | Value | Source |

| IUPAC Name | 7-Bromo-2-methyl-5-(methyloxy)-1,3-benzoxazole | N/A |

| CAS Number | 1092352-82-3 | [5] |

| Molecular Formula | C₉H₈BrNO₂ | [5] |

| Molecular Weight | 242.06 g/mol | [5] |

| InChI | 1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3 | [5] |

Chemical Structure

The structure features a bromine atom at position 7, a methyl group at position 2, and a methyl ether (methoxy) group at position 5. The bromine atom significantly increases the molecular weight and can act as a handle for further synthetic modifications (e.g., cross-coupling reactions). The methoxy group is a hydrogen bond acceptor, and the nitrogen atom in the oxazole ring is weakly basic.

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a substituted benzoxazole of interest in medicinal chemistry and materials science. The synthesis is strategically designed as a two-step process, commencing with the formation of the core benzoxazole ring system, followed by a classic etherification. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale for the selection of reagents and reaction conditions.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This structural motif is of considerable interest in drug development due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the benzoxazole ring. This leads to a two-stage synthetic strategy:

-

Stage 1: Benzoxazole Ring Formation. The core 2-methyl-1,3-benzoxazole ring is constructed via the condensation of an appropriately substituted ortho-aminophenol with acetic acid or a derivative thereof.

-

Stage 2: Williamson Ether Synthesis. The final methyl ether is installed through the methylation of the phenolic hydroxyl group of the benzoxazole intermediate.

This approach is advantageous as it utilizes well-established and reliable chemical transformations, ensuring a high probability of success and scalability.

Stage 1: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-ol

The cornerstone of this synthesis is the formation of the benzoxazole ring. A common and direct method involves the condensation of a 2-aminophenol with a carboxylic acid.[1] This reaction proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to yield the benzoxazole.[1]

Causality behind Experimental Choices

-

Starting Material: The key starting material for this stage is 2-amino-6-bromo-4-methoxyphenol. The positions of the bromo and methoxy substituents are crucial for obtaining the desired substitution pattern in the final product.

-

Reagent: Acetic anhydride is selected as the acylating agent. It is highly reactive and serves as both the source of the acetyl group (which becomes the 2-methyl group of the benzoxazole) and a dehydrating agent to drive the final cyclization.

-

Catalyst: Polyphosphoric acid (PPA) is a widely used and effective cyclizing agent for benzoxazole synthesis.[2] It acts as a Brønsted acid catalyst and a dehydrating agent, facilitating the intramolecular cyclization at elevated temperatures.

Experimental Protocol: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-ol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-6-bromo-4-methoxyphenol | C₇H₈BrNO₂ | 218.05 | 10.9 g | 0.05 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.6 mL | 0.06 |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | ~50 g | N/A |

| Sodium Bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 | As needed | N/A |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | N/A |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromo-4-methoxyphenol (10.9 g, 0.05 mol) and polyphosphoric acid (~50 g).

-

With vigorous stirring, slowly add acetic anhydride (5.6 mL, 0.06 mol) to the mixture.

-

Heat the reaction mixture to 140-150°C and maintain this temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water.

-

Dry the purified 7-Bromo-2-methyl-1,3-benzoxazol-5-ol under vacuum.

Reaction Workflow

Caption: Workflow for the synthesis of the benzoxazole intermediate.

Stage 2: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

The second stage of the synthesis involves the methylation of the phenolic hydroxyl group of the intermediate synthesized in Stage 1. The Williamson ether synthesis is a classic and highly effective method for this transformation.[3] This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]

Rationale for Experimental Design

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate is a suitable choice as it is effective, inexpensive, and easy to handle.

-

Methylating Agent: Methyl iodide is a highly reactive methylating agent and is ideal for S(_N)2 reactions with phenoxides.

-

Solvent: A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the S(_N)2 reaction mechanism. It effectively solvates the cation of the base, leaving the anion more reactive.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Bromo-2-methyl-1,3-benzoxazol-5-ol | C₈H₆BrNO₂ | 228.04 | 11.4 g | 0.05 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 10.4 g | 0.075 |

| Methyl Iodide | CH₃I | 141.94 | 3.7 mL | 0.06 |

| Acetone | C₃H₆O | 58.08 | 150 mL | N/A |

| Water | H₂O | 18.02 | As needed | N/A |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | N/A |

| Brine | NaCl (aq) | N/A | As needed | N/A |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | N/A |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-methyl-1,3-benzoxazol-5-ol (11.4 g, 0.05 mol) in acetone (150 mL).

-

Add potassium carbonate (10.4 g, 0.075 mol) to the solution.

-

Heat the mixture to reflux and stir for 30 minutes to ensure the formation of the phenoxide.

-

Slowly add methyl iodide (3.7 mL, 0.06 mol) to the refluxing mixture.

-

Continue to reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Mechanistic Representation

Caption: Mechanism of the Williamson ether synthesis.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

-

Melting Point: To determine the purity of the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

-

Methyl iodide is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate gloves should be worn.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. By employing a strategic two-step approach that utilizes well-understood and robust chemical reactions, this guide offers researchers a clear and practical pathway to access this valuable chemical entity for further investigation in various scientific disciplines.

References

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

Kakkar, S., Lim, S. M., Narasimhan, B., & Ramasamy, K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Retrieved from [Link]

-

Lee, S., Park, K., & Kim, J. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2133-2139. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Choi, J. H., Seo, P. J., & Kim, J. N. (2011). 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-(diphenylmethyl)-5-ethyl-1,3-benzoxazole. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

Sources

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Senior Application Scientist Note: Experimental spectral data for the specific molecule, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, is not prevalent in publicly accessible literature. This guide has been constructed as a predictive analysis based on foundational spectroscopic principles and data from analogous chemical structures. It is designed to serve as an authoritative reference for researchers, illustrating the expected spectral characteristics and the rigorous methodology required for the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

The target molecule, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, possesses a rigid heterocyclic core with distinct substituents that produce a unique spectroscopic fingerprint. A thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation and purity assessment.

Key Structural Features for Analysis:

-

Benzoxazole Core: A bicyclic aromatic system containing oxygen and nitrogen, which strongly influences the electronic environment of the ring protons and carbons.

-

Substituents:

-

2-Methyl Group (-CH₃): An aliphatic group whose protons and carbon will appear in a characteristic upfield region in NMR spectra.

-

5-Methoxy Group (-OCH₃): An electron-donating group that significantly shields nearby nuclei, affecting their chemical shifts. The C-O ether linkage will produce a strong, characteristic absorption in the IR spectrum.

-

7-Bromo Group (-Br): An electronegative halogen that deshields adjacent nuclei and imparts a distinctive isotopic pattern in mass spectrometry.

-

-

Aromatic Protons: Two isolated protons on the benzene ring (at C4 and C6) whose simplicity in the ¹H NMR spectrum is a key identifying feature.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The causality of NMR is rooted in the principle that atomic nuclei in different electronic environments resonate at distinct frequencies when placed in a magnetic field, allowing for precise structural mapping.[1]

Experimental Protocol: NMR Data Acquisition

A self-validating and robust protocol is critical for acquiring high-quality, reproducible NMR data.[2]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryogenic probe for enhanced sensitivity.[2]

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks, using the solvent's deuterium lock signal as a reference.

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 45° pulse angle as a compromise between signal intensity and quantitative accuracy for routine spectra.[3]

-

Acquisition Time (AQ): Set to 3-4 seconds to allow for adequate decay of the free induction decay (FID) signal, ensuring good resolution.[3]

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[4]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms.

-

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all possible carbon resonances.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: Apply Fourier transformation to the FID, followed by phase and baseline correction to obtain the final spectrum.

Caption: Standardized workflow for NMR spectral analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is expected to be simple and highly informative. Protons on carbons adjacent to heteroatoms like oxygen are shifted downfield.[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 | Singlet (s) | 1H | H-4 | Aromatic proton deshielded by the adjacent oxazole oxygen and bromine atom. Isolated, hence a singlet. |

| ~ 7.10 | Singlet (s) | 1H | H-6 | Aromatic proton influenced by the adjacent methoxy and oxazole nitrogen. Isolated, hence a singlet. |

| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are chemically equivalent and show a characteristic singlet in this region. |

| ~ 2.60 | Singlet (s) | 3H | 2-CH₃ | Methyl protons on the benzoxazole ring are equivalent and appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum will confirm the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of attached atoms and the aromatic system.[7]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164.0 | C-2 | Carbon in a C=N bond within the heterocyclic ring, significantly downfield. |

| ~ 150.0 | C-5 | Aromatic carbon directly attached to the electron-donating methoxy group. |

| ~ 148.5 | C-7a | Bridgehead carbon attached to both oxygen and the aromatic ring. |

| ~ 141.0 | C-3a | Bridgehead carbon attached to nitrogen and the aromatic ring. |

| ~ 125.0 | C-6 | Aromatic CH carbon. |

| ~ 115.0 | C-4 | Aromatic CH carbon. |

| ~ 105.0 | C-7 | Aromatic carbon directly attached to bromine, shifted upfield due to the heavy atom effect. |

| ~ 56.5 | -OCH₃ | Carbon of the methoxy group. |

| ~ 14.5 | 2-CH₃ | Carbon of the methyl group at the 2-position, typical for alkyl groups on a heterocycle.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The principle lies in the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of covalent bonds.[9]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Background Scan: An initial scan of the empty instrument (or clean ATR crystal) is performed to obtain a background spectrum. This is crucial for distinguishing sample absorptions from atmospheric (CO₂, H₂O) or instrument-related signals.

-

Sample Scan: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance plot.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the aromatic system and the ether linkage.

| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| ~ 1620-1580 | Medium-Strong | C=N Stretch | Oxazole Ring |

| ~ 1500-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 and 1050 | Strong | C-O Stretch | Aryl-Alkyl Ether (-OCH₃)[6][10] |

| ~ 1100-1000 | Medium | C-N Stretch | Oxazole Ring |

| Below 600 | Medium | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.[11] For this molecule, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray Ionization (ESI) in positive mode is a suitable method, which will protonate the molecule to generate the [M+H]⁺ ion. Electron Impact (EI) ionization could also be used, which would generate the radical cation M⁺•.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Fragmentation (MS/MS): To confirm the structure, collision-induced dissociation (CID) can be performed on the isolated molecular ion. This involves colliding the ion with an inert gas (e.g., argon), causing it to break apart into smaller, diagnostic fragment ions.[12]

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₁₀H₉Br N O₂

-

Exact Mass: 253.9895 g/mol (for ⁷⁹Br isotope)

-

Molecular Ion Peak ([M]⁺• or [M+H]⁺): A pair of peaks of nearly equal intensity will be observed at m/z 254 and m/z 256 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively).

The fragmentation of benzoxazoles is often characterized by cleavage of the heterocyclic ring.[13][14]

Predicted Fragmentation Pathway (Illustrative):

-

Loss of a Methyl Radical: Cleavage of the 2-methyl group can lead to a fragment at m/z 239/241 .

-

Loss of Formaldehyde: A common fragmentation for methoxy-substituted aromatic rings is the loss of CH₂O (30 Da), resulting in a fragment at m/z 224/226 .

-

Cleavage of the Oxazole Ring: The ring can undergo cleavage, potentially leading to the loss of CO (28 Da) or HCN (27 Da) from a fragment ion.

Caption: Predicted major fragmentation pathways in EI-MS.

| Predicted Fragment (m/z) | Lost Neutral Fragment | Rationale |

| 254 / 256 | - | Molecular Ion (M⁺•) |

| 239 / 241 | •CH₃ (15 Da) | Loss of the methyl group from the 2-position. |

| 224 / 226 | CH₂O (30 Da) | Loss of formaldehyde from the methoxy group. |

| 175 | •Br (79/81 Da) | Loss of the bromine radical. |

Conclusion

The structural elucidation of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether relies on a synergistic application of modern spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, identifying all unique proton and carbon environments. Infrared spectroscopy will confirm the presence of key functional groups, particularly the aryl-alkyl ether and the aromatic benzoxazole system. Finally, high-resolution mass spectrometry will establish the elemental composition and molecular weight, with the characteristic bromine isotopic pattern and logical fragmentation pathways providing definitive structural confirmation. Together, these methods provide a self-validating system for the unambiguous characterization of the target molecule.

References

- Saber, S. O., Al-Soud, Y. A., Al-Qawasmeh, R. A., & Khanfar, M. A. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 319–321.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

- ResearchGate. Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

- NMR Spectroscopy: D

- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Step-by-step procedure for NMR d

- Agrawal, P. K., et al. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.

- Chemistry Steps. Interpreting IR Spectra.

- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

- MDPI. (n.d.).

- R-NMR.

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Specac Ltd. Interpreting Infrared Spectra.

- PNAS.

- AWS. benzoxazol-2-yl)

- Chemguide. interpreting C-13 NMR spectra.

- Books. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- Chemistry LibreTexts. (2023).

Sources

- 1. faculty.washington.edu [faculty.washington.edu]

- 2. pnas.org [pnas.org]

- 3. books.rsc.org [books.rsc.org]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. r-nmr.eu [r-nmr.eu]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Investigational Biological Activity of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3] This technical guide delineates a strategic approach to investigate the potential biological activities of a novel derivative, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether . While direct biological data for this specific molecule is not yet available in published literature, its structural motifs—a brominated aromatic system, a 2-methyl substituent, and a 5-methoxy group—suggest a strong rationale for targeted screening. Drawing from extensive research on analogous compounds, we hypothesize significant potential in the realms of oncology and microbiology. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic promise through validated, step-by-step experimental protocols and mechanistic exploration.

Introduction: The Benzoxazole Core and Rationale for Investigation

Benzoxazole derivatives are integral to a multitude of pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][5] Their biological versatility stems from the rigid, planar benzoxazole ring system which can effectively interact with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[1] The ability to readily modify the core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (hereafter referred to as C-1), possesses distinct structural features that warrant investigation:

-

The Benzoxazole Scaffold: Serves as the foundational pharmacophore.

-

7-Bromo Substitution: Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity and modulate metabolic stability.

-

2-Methyl Substitution: Small alkyl groups at the 2-position are prevalent in many biologically active benzoxazoles and can influence target interaction.[6]

-

5-Methoxy (methyl ether) Group: The presence of a methoxy group can impact solubility and is a feature in several active benzoxazole analogues.[2]

Given the established precedent for related structures, we propose a focused investigation into two primary areas of high potential: Anticancer and Antimicrobial activity.

Hypothesized Biological Activity I: Anticancer Potential

A substantial body of evidence supports the role of benzoxazole derivatives as potent anticancer agents.[1][7][8] Many exert their effects by inhibiting key enzymes in oncogenic signaling pathways, particularly protein kinases.[9][10] Receptor tyrosine kinases (RTKs) like VEGFR-2 are critical for tumor angiogenesis and growth, making them prime targets for therapeutic intervention.[11][12]

Hypothesis: C-1 will exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of receptor tyrosine kinases such as VEGFR-2.

Experimental Workflow: Anticancer Activity Screening

The following workflow provides a systematic approach to first identify cytotoxic effects and then elucidate the underlying mechanism of action.

Caption: Potential mechanism of C-1 via VEGFR-2 signaling inhibition.

Hypothesized Biological Activity II: Antimicrobial Potential

Benzoxazole derivatives are well-documented for their potent and broad-spectrum antimicrobial activities. [2][13]They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [14][15][16]The mechanism can vary, with some derivatives known to inhibit essential bacterial enzymes like DNA gyrase. [17] Hypothesis: C-1 will exhibit growth inhibitory activity against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Screening

This workflow is designed to efficiently determine the antimicrobial spectrum and potency of C-1.

Caption: Workflow for antimicrobial screening of compound C-1.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This is the gold-standard method for determining the potency of an antimicrobial agent. It establishes the lowest concentration required to inhibit the visible growth of a microorganism, providing a clear quantitative endpoint (MIC).

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the logarithmic growth phase. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

-

Compound Dilution: Add 100 µL of the highest concentration of C-1 stock to the first column of wells. Perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). [2]6. Incubation: Incubate plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of C-1 at which no visible turbidity (growth) is observed.

Anticipated Data and Interpretation

The following table shows a hypothetical data summary for the antimicrobial screening.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| C-1 | 16 | 32 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A | N/A |

| Fluconazole | N/A | N/A | 2 | 16 |

| (Data is hypothetical for illustrative purposes, based on activities of related benzoxazoles)[2][6] |

An outcome with MIC values in the low µg/mL range would indicate significant antimicrobial potential, particularly if it shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [2][15]

Conclusion and Future Directions

This guide presents a scientifically grounded, hypothesis-driven framework for the initial biological evaluation of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether . Based on the extensive pharmacological history of the benzoxazole scaffold, there is a strong rationale to investigate this novel compound for anticancer and antimicrobial activities. The detailed protocols for cytotoxicity screening, kinase inhibition, and antimicrobial MIC determination provide a clear and validated path for this exploration.

Positive results from this initial screening would warrant further investigation, including:

-

Advanced Mechanistic Studies: Probing effects on other kinases, investigating DNA gyrase inhibition, or exploring impacts on cell membrane integrity.

-

In Vivo Efficacy: Testing the compound in animal models of cancer or infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of C-1 to optimize potency and selectivity.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

The exploration of C-1 represents a promising avenue for the discovery of new therapeutic agents, leveraging a proven chemical scaffold to address critical needs in oncology and infectious disease.

References

-

Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-127. [Link]

-

Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(15), 4783. [Link]

-

Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 19(1), 29–32. [Link]

-

Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 19(1), 29-32. [Link]

-

Gümüş, M. H., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112965. [Link]

-

de Oliveira, C. S., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, 22(8), e202403459. [Link]

-

Ravinaik, B., Ramachandran, D., & Rao, M. (2019). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Russian Journal of General Chemistry, 89(5), 1017-1023. [Link]

-

El-Sayed, N. N. E., et al. (2018). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1143. [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 74. [Link]

-

Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(2), 70-76. [Link]

-

Berta, D., et al. (2020). Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

-

ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. [Link]

-

Eldehna, W. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986–2001. [Link]

-

Unissa, R. (2024). Review on benzoxazole chemistry and pharmacological potential. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. [Link]

-

Kumar, D., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

-

Kauthale, S. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 10839. [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Sharma, D., & Narasimhan, B. (2020). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 10-16. [Link]

-

ResearchGate. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link]

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mbimph.com [mbimph.com]

- 17. researchgate.net [researchgate.net]

Synthesis of the Core Scaffold: 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether Derivatives

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, derivatization, and potential biological applications of a promising heterocyclic scaffold: 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether . The benzoxazole core is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the strategic synthesis of the core molecule, key methodologies for developing analogs, and protocols for biological evaluation, with a focus on its potential as a precursor for kinase inhibitors.

The construction of the target benzoxazole core is contingent on the successful synthesis of its key precursor, a substituted o-aminophenol. The overall strategy involves the formation of this precursor followed by a robust cyclization reaction to yield the final benzoxazole ring system.

Rationale and Synthesis of the Key Precursor: 2-Amino-4-bromo-6-methoxyphenol

The synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether requires the precursor 2-amino-4-bromo-6-methoxyphenol . A plausible and efficient synthetic route begins with the commercially available 2-methoxy-4-nitrophenol . The strategy involves selective bromination followed by reduction of the nitro group.

Causality of Experimental Design:

-

Starting Material Selection: 2-methoxy-4-nitrophenol is chosen due to the ortho-para directing nature of the hydroxyl and methoxy groups. The existing nitro group at the 4-position deactivates the ring, but the strong activation by the hydroxyl group directs the incoming electrophile (bromine) to the position ortho to it (the C6 position), which is sterically accessible.

-

Bromination: Acetic acid is a common solvent for halogenation as it is polar enough to dissolve the reactants but does not interfere with the reaction.

-

Nitro Group Reduction: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical and highly effective method for the reduction of an aromatic nitro group to an amine, especially in the presence of other sensitive functional groups like halogens and ethers.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-bromo-6-methoxyphenol

Step 1: Bromination of 2-methoxy-4-nitrophenol

-

In a 250 mL round-bottom flask, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).

-

Cool the flask in an ice bath to 0-5 °C with magnetic stirring.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water. The crude product, 6-bromo-2-methoxy-4-nitrophenol , will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from ethanol/water may be performed if further purification is needed.

Step 2: Reduction of 6-bromo-2-methoxy-4-nitrophenol

-

To a 500 mL round-bottom flask equipped with a reflux condenser, add the crude 6-bromo-2-methoxy-4-nitrophenol (1.0 eq) and ethanol (approx. 10 mL per gram).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Slowly add concentrated hydrochloric acid (HCl) (approx. 5 mL per gram of nitro compound) portion-wise. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. Be cautious as this is an exothermic and gas-evolving process.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the target precursor, 2-amino-4-bromo-6-methoxyphenol .

Cyclization to Form the Benzoxazole Core

The condensation of an o-aminophenol with a carboxylic acid or its derivative is a fundamental method for benzoxazole synthesis.[1] Using acetic anhydride provides the 2-methyl group and acts as a dehydrating agent, facilitating the cyclization.

Causality of Experimental Design:

-

Reagent Choice: Acetic anhydride serves as both the source of the acetyl group (which becomes the 2-methyl group and the carbonyl carbon of the oxazole ring) and as a dehydrating agent to drive the final cyclization step.

-

Catalyst: A catalytic amount of a strong acid like sulfuric acid protonates the carbonyl of the intermediate amide, making it more electrophilic and promoting the intramolecular nucleophilic attack by the phenolic hydroxyl group.

Detailed Experimental Protocol: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

-

In a 100 mL round-bottom flask, combine 2-amino-4-bromo-6-methoxyphenol (1.0 eq) and acetic anhydride (3.0 eq).

-

With caution, add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, slowly pour the reaction mixture into ice-cold water to hydrolyze the excess acetic anhydride.

-

Neutralize the solution with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether .[3]

Caption: Workflow for the synthesis of the core scaffold.

Strategies for Analog and Derivative Development

The synthesized core scaffold possesses two primary handles for chemical modification: the bromine atom at the C7 position and the methyl ether at the C5 position. These sites allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

C7-Position Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is exceptionally robust and tolerant of various functional groups.[4][5] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C7 position.

Causality of Experimental Design:

-

Catalyst Selection: A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for coupling aryl halides. The dppf ligand is a bulky phosphine ligand that promotes the reductive elimination step and stabilizes the palladium complex.[6]

-

Base and Solvent: A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid. A solvent system like dioxane/water or DME/water provides a medium where both the organic and inorganic reagents have sufficient solubility.[7]

Detailed Experimental Protocol: C7-Arylation via Suzuki Coupling

-

To an oven-dried Schlenk flask, add 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting C7-aryl analog by column chromatography.

C5-Position Modification via Demethylation

The C5-methoxy group can be converted to a hydroxyl group, which serves as a new point for diversification (e.g., etherification, esterification). Boron tribromide (BBr₃) is a classic and powerful reagent for the cleavage of aryl methyl ethers.

Detailed Experimental Protocol: C5-Demethylation

-

Dissolve the benzoxazole substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

-

Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting phenol by column chromatography.

Caption: Key derivatization strategies for the core scaffold.

Biological Evaluation and Potential Applications

Benzoxazole derivatives are frequently identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[8] Specifically, many benzoxazole analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[9]

Target Pathway: VEGFR-2 Signaling

VEGF-A, a signaling protein, binds to and activates VEGFR-2 on endothelial cells. This activation triggers a downstream signaling cascade involving pathways like PI3K/AKT and RAS/MAPK, ultimately leading to cell proliferation, survival, migration, and the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can block these processes, effectively starving the tumor. Derivatives of the 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether scaffold are promising candidates for development as VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Protocol for In Vitro Cytotoxicity (MTT Assay)

A primary assessment of potential anticancer agents is their ability to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, or HUVEC for endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Summary of Analogous Compounds

While specific biological data for derivatives of the exact title compound is not yet widely published, the therapeutic potential can be inferred from structurally related benzoxazole analogs. The following table summarizes the inhibitory activities of representative benzoxazole derivatives against various kinases and cancer cell lines, demonstrating the scaffold's promise.

| Compound Class/Reference | Structure (Simplified Description) | Target Kinase / Cell Line | IC₅₀ Value |

| Piperidinyl-based Benzoxazole[10] | Benzoxazole with piperidinyl and p-fluorophenyl moieties | VEGFR-2 | 0.057 µM |

| Piperidinyl-based Benzoxazole[10] | Benzoxazole with piperidinyl and p-fluorophenyl moieties | c-Met | 0.181 µM |

| Piperidinyl-based Benzoxazole[10] | Benzoxazole with piperidinyl and p-fluorophenyl moieties | MCF-7 (Breast Cancer) | 0.20 µM |

| Benzoxazole-Oxadiazole Hybrid[11] | Benzoxazole linked to a 1,3,4-oxadiazole with a 3,4,5-trimethoxyphenyl ring | A549 (Lung Cancer) | 0.13 µM |

| Benzoxazole-Oxadiazole Hybrid[11] | Benzoxazole linked to a 1,3,4-oxadiazole with a 3,4,5-trimethoxyphenyl ring | MCF-7 (Breast Cancer) | 0.10 µM |

| Substituted Benzoxazole[7] | N-aryl benzoxazole derivative | HepG2 (Liver Cancer) | 10.50 µM |

Conclusion

The 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers strategically placed functional handles for extensive derivatization via modern synthetic methods like Suzuki-Miyaura coupling. The strong precedent for potent biological activity, particularly as kinase inhibitors, in the broader benzoxazole class underscores the high potential of this specific scaffold in oncology and other therapeutic areas. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and expand upon the chemical space and biological promise of these compounds.

References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Retrieved from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals. Retrieved from [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2014). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances. Retrieved from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2019). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Chemistry Central Journal. Retrieved from [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]

-

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. (n.d.). Adooq Bioscience. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. labsolu.ca [labsolu.ca]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]

- 11. 7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether | C10H10BrNO2 | CID 36995528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether: Commercial Availability and Synthetic Pathways

Abstract